molecular formula C10H22N2 B491369 6-(1-Pyrrolidinyl)hexylamine CAS No. 2669-16-1

6-(1-Pyrrolidinyl)hexylamine

Cat. No.: B491369
CAS No.: 2669-16-1
M. Wt: 170.3g/mol
InChI Key: GXGCCJZIBRWRLW-UHFFFAOYSA-N
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Description

6-(1-Pyrrolidinyl)hexylamine: is an organic compound that features a pyrrolidine ring attached to a hexylamine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a primary amine and a tertiary amine within the same molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Pyrrolidinyl)hexylamine typically involves the reaction of 1-pyrrolidine with 6-bromohexylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon attached to the bromine atom, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(1-Pyrrolidinyl)hexylamine can undergo oxidation reactions, particularly at the amine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can convert the amine groups to their corresponding amines.

    Substitution: The primary amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: 6-(1-Pyrrolidinyl)hexylamine is used as a building block in the synthesis of more complex molecules. Its dual amine functionality makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(1-Pyrrolidinyl)hexylamine involves its interaction with biological targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

    Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure but without the hexylamine chain.

    Hexylamine: A compound with a similar hexylamine chain but without the pyrrolidine ring.

    N-Methylpyrrolidine: A compound with a methyl group attached to the nitrogen of the pyrrolidine ring.

Uniqueness: 6-(1-Pyrrolidinyl)hexylamine is unique due to the presence of both a pyrrolidine ring and a hexylamine chain within the same molecule. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

6-(1-Pyrrolidinyl)hexylamine, with the chemical formula C10_{10}H22_{22}N2_2 and CAS number 2669-16-1, is an organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties. The compound features a pyrrolidine ring linked to a hexylamine chain, which imparts significant chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to diverse biological effects depending on the target involved.

Interaction with Receptors

Research has shown that this compound can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways. Its dual amine functionality allows it to participate in hydrogen bonding and ionic interactions, enhancing its binding affinity for specific receptors .

Biological Activity Overview

The following table summarizes key aspects of the biological activity of this compound:

Biological Activity Description
Receptor Binding Acts as a ligand for various neurotransmitter receptors.
Enzyme Interaction Modulates enzyme activity through binding interactions.
Potential Therapeutic Uses Investigated for applications in drug discovery and development.
Chemical Reactivity Engages in nucleophilic substitutions and redox reactions due to its amine groups.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Neurotransmitter Modulation :
    A study explored the effects of this compound on serotonin receptors, demonstrating that the compound could enhance serotonergic signaling in vitro. This suggests potential applications in treating mood disorders .
  • Enzyme Inhibition :
    Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like dopamine and serotonin, thereby increasing their availability .
  • Pharmacokinetic Studies :
    A pharmacokinetic profile was established for this compound, revealing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound exhibited favorable bioavailability and a moderate half-life, making it a candidate for further therapeutic exploration.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to produce high-yield formulations of this compound, allowing for extensive testing in biological assays.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have highlighted how modifications to the pyrrolidine or hexyl chains can significantly alter the compound's receptor affinity and selectivity .

Properties

IUPAC Name

6-pyrrolidin-1-ylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c11-7-3-1-2-4-8-12-9-5-6-10-12/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGCCJZIBRWRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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